8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one 8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 2034426-31-6
VCID: VC5247993
InChI: InChI=1S/C20H17NO7/c1-11-6-13(8-17(22)26-11)27-14-9-21(10-14)19(23)15-7-12-4-3-5-16(25-2)18(12)28-20(15)24/h3-8,14H,9-10H2,1-2H3
SMILES: CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O
Molecular Formula: C20H17NO7
Molecular Weight: 383.356

8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one

CAS No.: 2034426-31-6

Cat. No.: VC5247993

Molecular Formula: C20H17NO7

Molecular Weight: 383.356

* For research use only. Not for human or veterinary use.

8-methoxy-3-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)-2H-chromen-2-one - 2034426-31-6

Specification

CAS No. 2034426-31-6
Molecular Formula C20H17NO7
Molecular Weight 383.356
IUPAC Name 8-methoxy-3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]chromen-2-one
Standard InChI InChI=1S/C20H17NO7/c1-11-6-13(8-17(22)26-11)27-14-9-21(10-14)19(23)15-7-12-4-3-5-16(25-2)18(12)28-20(15)24/h3-8,14H,9-10H2,1-2H3
Standard InChI Key OHQPOONBBUSKFR-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O

Introduction

Chemical Structure and Molecular Properties

The compound’s molecular formula is C₂₀H₁₇NO₇, with a molecular weight of 383.356 g/mol. Its IUPAC name systematically describes the coumarin backbone (2H-chromen-2-one), an 8-methoxy group, and a 3-position azetidine-1-carbonyl moiety linked to a 6-methyl-2-oxo-2H-pyran-4-yl ether. Key structural features include:

  • Coumarin core: A bicyclic framework known for UV fluorescence and π-π stacking interactions.

  • Azetidine ring: A four-membered nitrogen-containing heterocycle contributing to conformational rigidity.

  • Pyranyl ether: A substituted oxypyran fragment that may enhance solubility or target binding.

The Standard InChIKey (OHQPOONBBUSKFR-UHFFFAOYSA-N) and SMILES (CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O) provide unambiguous identifiers for computational modeling.

Synthetic Methodologies

Core Coumarin Synthesis

The 2H-chromen-2-one scaffold is typically synthesized via Pechmann condensation, where 2-hydroxy-3-methoxybenzaldehyde reacts with ethyl acetoacetate under acidic or catalytic conditions. Source reports a solvent-free variant using piperidine, achieving 94% yield for 3-acetyl-8-methoxy-2H-chromen-2-one .

Azetidine-Pyranyl Ether Incorporation

  • α-Bromination: The acetyl group at C3 undergoes bromination with CuBr₂ in ethyl acetate, yielding 3-(2-bromoacetyl)-8-methoxy-2H-chromen-2-one (65% yield) .

  • Thiazole Cyclization: Reaction with thiourea in ethanol produces 3-(2-aminothiazol-4-yl)-8-methoxy-2H-chromen-2-one, a key intermediate .

  • Acylation: Condensation with acid chlorides in pyridine introduces the azetidine-carbonyl-pyranyl ether sidechain, though specific details for this step require extrapolation from analogous syntheses .

Biological Activities and Mechanisms

Antimicrobial and Antifungal Effects

Derivatives bearing thiazole-amide groups demonstrate broad-spectrum activity:

Microbial TargetMIC (µg/mL)Compound Analog
Staphylococcus aureus250NS-18
Escherichia coli>1000NS-1
Candida albicans500NS-19

Mechanistically, these effects may arise from membrane disruption or inhibition of microbial enzymes like dihydrofolate reductase .

Spectral Characterization

Critical spectroscopic data for structural validation include:

TechniqueKey SignalsReference
¹H-NMRδ 4.00 (s, 3H, OCH₃), 7.11–8.20 (m, Ar-H)
FT-IR1718 cm⁻¹ (C=O, coumarin), 1577 cm⁻¹ (amide)
LCMSm/z 379 (M+H)

Research Gaps and Future Directions

  • Solubility Optimization: Current data lack solubility parameters, necessitating formulation studies.

  • In Vivo Efficacy: Preclinical models are required to validate anticancer and antimicrobial activity.

  • Target Identification: Proteomic studies could elucidate binding partners, such as HDACs or PARP enzymes.

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